Diethyl 3-methylcyclopentane-1,1-dicarboxylate
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Overview
Description
Diethyl 3-methylcyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C12H18O4. It is a diester derivative of cyclopentane, featuring two ester groups attached to the same carbon atom on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-methylcyclopentane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with 3-methylcyclopentanone under basic conditions. The reaction typically uses sodium ethoxide as a base and ethanol as a solvent. The resulting product is then subjected to acid hydrolysis and esterification to yield the desired diester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methylcyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methylcyclopentane-1,1-dicarboxylic acid.
Reduction: 3-methylcyclopentane-1,1-diol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-methylcyclopentane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 3-methylcyclopentane-1,1-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the ester groups, which can activate the cyclopentane ring towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: Similar structure but with a double bond in the cyclopentane ring.
Diethyl 1,1-cyclopropanedicarboxylate: Smaller ring size with similar ester functionality.
Diethyl 1,3-acetonedicarboxylate: Different ring structure but similar ester groups .
Uniqueness
Diethyl 3-methylcyclopentane-1,1-dicarboxylate is unique due to the presence of the methyl group on the cyclopentane ring, which influences its reactivity and steric properties. This makes it a valuable compound for studying steric effects in chemical reactions and for synthesizing sterically hindered molecules.
Properties
CAS No. |
182347-07-5 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
diethyl 3-methylcyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H20O4/c1-4-15-10(13)12(11(14)16-5-2)7-6-9(3)8-12/h9H,4-8H2,1-3H3 |
InChI Key |
CANJQZVRMYHSIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(C1)C)C(=O)OCC |
Origin of Product |
United States |
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